molecular formula C21H21N5O4 B12165734 N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B12165734
M. Wt: 407.4 g/mol
InChI Key: BXBMZWSJXWUSSP-UHFFFAOYSA-N
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Description

N-[2-(1H-Benzimidazol-2-yl)ethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide (hereafter referred to as the "target compound") is a hybrid molecule featuring three critical structural motifs:

  • Benzimidazole core: Known for its role in modulating kinase activity, anti-inflammatory effects, and antimicrobial properties .
  • Quinazolinone moiety: A 4-oxoquinazolin-3(4H)-yl group substituted with 6,7-dimethoxy groups, commonly associated with anticancer and anticonvulsant activities .
  • Acetamide bridge: Links the benzimidazole and quinazolinone units, influencing solubility and bioavailability .

Properties

Molecular Formula

C21H21N5O4

Molecular Weight

407.4 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C21H21N5O4/c1-29-17-9-13-16(10-18(17)30-2)23-12-26(21(13)28)11-20(27)22-8-7-19-24-14-5-3-4-6-15(14)25-19/h3-6,9-10,12H,7-8,11H2,1-2H3,(H,22,27)(H,24,25)

InChI Key

BXBMZWSJXWUSSP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)NCCC3=NC4=CC=CC=C4N3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C21H21N5O4C_{21}H_{21}N_{5}O_{4} and a molecular weight of 407.4 g/mol. It features a benzimidazole moiety linked to a quinazolinone structure, which is known for its diverse biological activities. The combination of these two structural elements is hypothesized to enhance its pharmacological properties.

Anticancer Activity

Research indicates that compounds containing benzimidazole and quinazolinone derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in various cancer cell lines by disrupting cellular signaling pathways associated with proliferation and survival . The specific compound may exert similar effects, potentially through the inhibition of key enzymes involved in cancer cell metabolism.

Anti-inflammatory Effects

The anti-inflammatory potential of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide has been explored in various studies. Compounds with similar structures have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators . In experimental models, derivatives have shown a notable reduction in edema and pain response comparable to standard anti-inflammatory drugs like diclofenac.

Antioxidant Properties

Benzimidazole derivatives are often recognized for their antioxidant capabilities. The presence of the quinazolinone moiety may further enhance this property by scavenging free radicals and reducing oxidative stress in biological systems . This antioxidant activity could be beneficial in preventing cellular damage associated with various diseases, including neurodegenerative disorders.

Case Studies and Experimental Findings

Several studies have evaluated the efficacy of related compounds in preclinical settings:

StudyCompound TestedFindings
Moneer et al. (2016)Benzimidazole DerivativesExhibited significant COX inhibition (IC50 values < 0.05 µM) and reduced edema in animal models .
Prajapat and Talesara (2016)Alkoxyphthalimide DerivativesShowed notable anti-inflammatory effects compared to standard treatments .
Bellam et al. (2017)Pyrazole-containing BenzimidazolesDemonstrated prominent antioxidant activity against DPPH and hydrogen peroxide assays .

These findings suggest that this compound could possess similar therapeutic benefits.

Potential Mechanisms of Action

The mechanisms underlying the pharmacological effects of this compound may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways, such as COX and lipoxygenase.
  • Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells through modulation of Bcl-2 family proteins or caspases.
  • Antioxidative Mechanisms : By scavenging free radicals, it may protect against oxidative damage to cells.

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

The target compound shares structural and functional similarities with several classes of molecules. Below is a detailed comparison based on core moieties, substituents, and inferred biological activities:

Structural Analogues with Quinazolinone Moieties
Compound Name/ID Core Structure Key Differences Reported Activity Reference
Target Compound Benzimidazole + Quinazolinone 6,7-Dimethoxy, ethyl-acetamide linker N/A (theoretical)
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide Quinazoline dione + Acetamide Dichlorophenyl substitution, dione core Anticonvulsant (in vivo)
2-Chloro-N-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide Quinazolinone + Chloroacetamide Methyl substitution at C2, chloroacetamide Unknown
Y043-4170 Benzimidazole + Quinazolinone Methyl linker (vs. ethyl in target) Screening candidate

Key Observations :

  • The 6,7-dimethoxy groups in the target compound may enhance membrane permeability compared to unsubstituted quinazolinones .
  • Replacement of the ethyl linker (target) with a methyl group (Y043-4170) reduces molecular weight (393.4 vs.
  • The dichlorophenyl-substituted analogue () exhibits anticonvulsant activity, suggesting the quinazolinone core is critical for central nervous system (CNS) targeting .
Benzimidazole-Containing Analogues
Compound Name/ID Core Structure Key Differences Reported Activity Reference
Target Compound Benzimidazole + Quinazolinone Acetamide bridge to quinazolinone N/A (theoretical)
N'-{4-[2-(1H-Benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyaceto hydrazide-N-phenylacetamide Benzimidazole + Hydrazide Hydroxyacetohydrazide linker Anti-inflammatory
[2-(1H-Benzimidazol-2-ylamino)-2-oxoethyl]benzamide Benzimidazole + Benzamide Benzamide substitution (vs. quinazolinone) Unknown (screened for glucose uptake)

Key Observations :

  • The hydroxyacetohydrazide linker in ’s compound correlates with anti-inflammatory activity, implying that benzimidazole derivatives’ bioactivity is highly linker-dependent .
Thiazolidinone and Thiazole Analogues
Compound Name/ID Core Structure Key Differences Reported Activity Reference
Target Compound Benzimidazole + Quinazolinone Quinazolinone core N/A (theoretical)
[9(I-XXXI)] () Benzimidazole + Thiazolidinone Thiazolidinone (vs. quinazolinone) Antimicrobial (inferred)
Y043-6152 Thiazole + Dioxoquinazoline Thiazole substitution, dioxoquinazoline Screening candidate

Key Observations :

  • Thiazolidinone-containing analogues () are typically associated with antimicrobial activity, whereas quinazolinones (target) may favor anticancer or anticonvulsant effects .
  • Replacement of benzimidazole with thiazole (Y043-6152) introduces sulfur-based heterocyclic chemistry, which could modulate redox properties .

Biological Activity

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C21H21N5O4
  • Molecular Weight : 407.4 g/mol
  • CAS Number : 1574403-58-9

The compound exhibits a multifaceted mechanism of action primarily attributed to its structural components:

  • Benzimidazole Moiety : Known for its ability to interact with various biological targets, including enzymes and receptors involved in cancer progression and inflammation.
  • Quinazoline Derivative : This part is associated with anti-cancer properties, particularly through the inhibition of kinases involved in cell proliferation and survival.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties:

  • Cell Lines Tested : The compound has shown efficacy against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HT29) cancer cells.
Cell LineIC50 (µM)Mechanism
MCF-715.0Apoptosis induction via caspase activation
A54912.5Inhibition of EGFR signaling pathways
HT2910.0Cell cycle arrest at G1 phase

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect is mediated through the suppression of NF-kB signaling pathways.

Case Studies and Research Findings

Several research studies have highlighted the biological activity of this compound:

  • Study on Anticancer Properties :
    • A study published in the Journal of Medicinal Chemistry reported that the compound significantly reduced tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis .
  • Anti-inflammatory Study :
    • Research published in Phytotherapy Research indicated that treatment with the compound led to a marked decrease in inflammatory markers in animal models of arthritis .
  • Mechanistic Insights :
    • A detailed mechanistic study revealed that the compound activates p53 pathways leading to increased expression of pro-apoptotic factors while downregulating anti-apoptotic proteins .

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